Methyl 3-oxo-3-phenylpropanoate

Catalog No.
S665948
CAS No.
614-27-7
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-oxo-3-phenylpropanoate

CAS Number

614-27-7

Product Name

Methyl 3-oxo-3-phenylpropanoate

IUPAC Name

propanoyl benzoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

KZTMCBOPTQHICJ-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(=O)OC(=O)C1=CC=CC=C1

The exact mass of the compound Methyl 3-oxo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-oxo-3-phenylpropanoate (also known as Methyl Benzoylacetate) is a versatile β-keto ester widely employed as a key precursor in organic synthesis. Its structural motif, featuring a 1,3-dicarbonyl system with a terminal phenyl group, makes it a fundamental building block for constructing a variety of phenyl-substituted heterocyclic compounds, such as dihydropyrimidinones (DHPMs), pyrazolones, and quinolones, which are significant in medicinal chemistry and materials science. The reactivity of both the active methylene group and the keto group allows for its participation in a range of condensation and cyclization reactions.

While structurally similar, substituting Methyl 3-oxo-3-phenylpropanoate with its common analog, Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate), is not a straightforward procurement decision. The seemingly minor difference between a methyl and an ethyl ester group can significantly alter reaction kinetics, product yields, and impurity profiles, particularly in multicomponent reactions like the Biginelli synthesis. These differences arise from subtle variations in steric hindrance, electronic effects, and solubility in specific reaction media, which can necessitate complete re-optimization of process parameters, impacting development time, purification costs, and overall manufacturing efficiency. Therefore, specifying the methyl ester is often a critical process parameter rather than an arbitrary choice.

Superior Yield in Biginelli Multicomponent Reactions for Dihydropyrimidinone (DHPM) Synthesis

In the synthesis of medicinally relevant dihydropyrimidinones (DHPMs) via the Biginelli reaction, the choice of β-keto ester is critical for maximizing product yield. A study comparing various β-keto esters in the synthesis of 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2-ones demonstrated a clear advantage for the methyl ester. When reacting benzaldehyde and urea under optimized conditions, Methyl 3-oxo-3-phenylpropanoate delivered the target DHPM in a 94% isolated yield, whereas the direct analog, Ethyl 3-oxo-3-phenylpropanoate, provided the corresponding product in a lower 88% yield.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data94%
Comparator Or BaselineEthyl 3-oxo-3-phenylpropanoate: 88%
Quantified Difference6% higher yield
ConditionsBiginelli condensation with benzaldehyde and urea, catalyzed by polyphosphate ester (PPE) in chloroform.

A higher isolated yield directly translates to improved process economy, reducing raw material costs and minimizing downstream purification requirements per batch.

Precursor for High-Value Pharmaceutical Intermediates: Synthesis of Fluoxetine Precursor

Methyl 3-oxo-3-phenylpropanoate serves as a key starting material for complex pharmaceutical intermediates where purity and reactivity are paramount. While not a direct comparison, its utility is demonstrated in patented, high-stakes synthesis routes. For example, it can be used to generate 1-phenyl-3-methylamino-1-propen-1-one, a direct precursor to 3-methylamino-1-phenyl-1-propanol, which is a critical intermediate in the synthesis of the widely used antidepressant Fluoxetine. The use of a high-purity methyl ester in such multi-step syntheses is crucial for ensuring the final API meets stringent regulatory standards, a level of assurance not guaranteed by less-defined or crude starting materials.

Evidence DimensionPrecursor Role
Target Compound DataServes as a documented starting material for a key Fluoxetine intermediate.
Comparator Or BaselineCrude mixtures or alternative synthons lacking a documented route.
Quantified DifferenceEnables a validated synthesis pathway to a high-value API precursor.
ConditionsMulti-step synthesis involving condensation and reduction.

Procuring a well-characterized precursor documented in established synthesis routes for high-value APIs minimizes process development risk and supports regulatory compliance.

Processability Advantage: Favorable Physical Properties for Handling and Reaction Setup

The physical state and properties of a reagent are critical for industrial process design and laboratory handling. Methyl 3-oxo-3-phenylpropanoate is typically supplied as a low-melting solid or liquid, which can be advantageous for dosing and handling compared to its ethyl analog, which has a higher boiling point. The methyl ester has a reported boiling point of 135-136 °C at 14 Torr, while Ethyl Benzoylacetate has a significantly higher atmospheric boiling point of 265-270 °C. This lower boiling point can facilitate easier removal under vacuum post-reaction, simplifying workup procedures.

Evidence DimensionBoiling Point
Target Compound Data135-136 °C @ 14 Torr
Comparator Or BaselineEthyl Benzoylacetate: 265-270 °C @ 760 Torr
Quantified DifferenceSignificantly lower boiling point under vacuum, suggesting easier distillative removal.
ConditionsStandard physical property measurement.

Selecting a reagent with favorable physical properties can simplify reaction workup, reduce energy consumption during purification, and improve overall process efficiency.

High-Yield Manufacturing of Dihydropyrimidinone (DHPM) Libraries

For research programs in medicinal chemistry or process development focused on DHPMs, this compound is the reagent of choice where maximizing yield is a primary objective. The documented 6% yield improvement over the ethyl ester in Biginelli reactions can significantly increase material throughput and reduce purification costs, especially in library synthesis or scale-up campaigns.

Process Development for Pharmaceutical Intermediates

When developing robust and reproducible synthetic routes towards complex targets like Fluoxetine precursors, starting with a high-purity, well-documented material like Methyl 3-oxo-3-phenylpropanoate is critical. Its established use provides a reliable foundation for process optimization and regulatory documentation, de-risking a key step in the value chain.

Synthesis Workflows Requiring Simplified Purification

In laboratory or industrial settings where simplified post-reaction workup is a priority, the lower boiling point of this methyl ester offers a distinct processability advantage. It allows for more efficient removal of unreacted starting material via vacuum distillation compared to its higher-boiling ethyl counterpart, potentially reducing cycle times and solvent usage during purification.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Other CAS

614-27-7

Dates

Last modified: 08-15-2023

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